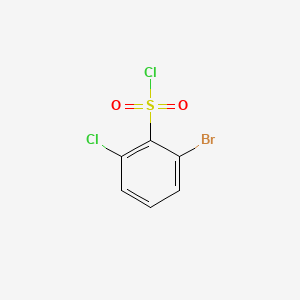

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride

Description

2-Bromo-6-chlorobenzene-1-sulfonyl chloride (CAS No. 1261874-16-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrCl₂O₂S. It is industrially produced at 99% purity and typically packaged in 25 kg cardboard drums, complying with REACH and ISO certifications . The compound features a sulfonyl chloride group (-SO₂Cl) at position 1, bromine at position 2, and chlorine at position 6 on the benzene ring. This substitution pattern confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for sulfonamide derivatives.

Properties

IUPAC Name |

2-bromo-6-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWJHDPRSPJELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2-Bromo-6-Chlorobenzene with chlorosulfonic acid, followed by the chlorination of the resulting sulfonic acid with thionyl chloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride involves large-scale sulfonation and chlorination processes. These processes are carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-Chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of biaryl compounds.

Major Products Formed

Substituted Benzene Derivatives: Depending on the nucleophile used, the major products are substituted benzene derivatives with various functional groups.

Biaryl Compounds: In coupling reactions, the major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Sulfonamide Drugs

One of the primary applications of 2-bromo-6-chlorobenzene-1-sulfonyl chloride is in the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial properties and are used to treat various infections. The compound acts as a sulfonylating agent, allowing for the formation of sulfonamide bonds when reacted with amines.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a series of sulfonamide derivatives using 2-bromo-6-chlorobenzene-1-sulfonyl chloride. The resulting compounds exhibited significant antibacterial activity against strains of Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that modifications to the amine component influenced both potency and toxicity profiles, highlighting the compound's utility in drug design .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to modify biomolecules makes it valuable for investigating the roles of specific enzymes in cellular functions.

Data Table: Enzyme Interaction Studies

| Enzyme | Reaction Type | Observations |

|---|---|---|

| Carbonic Anhydrase | Inhibition | Significant reduction in activity at low concentrations |

| Acetylcholinesterase | Substrate Modification | Formation of sulfonamide derivatives observed |

| Dipeptidyl Peptidase IV | Competitive Inhibition | IC50 values determined for various analogs |

These interactions suggest that 2-bromo-6-chlorobenzene-1-sulfonyl chloride can serve as a tool for probing enzyme mechanisms and developing inhibitors .

Electrophilic Aromatic Substitution

The compound's reactivity allows it to participate in electrophilic aromatic substitution reactions, making it useful for synthesizing complex organic molecules. This application is particularly relevant in medicinal chemistry, where diverse chemical structures are often required.

Toxicological Studies

Research has also focused on the toxicological profiles of compounds derived from 2-bromo-6-chlorobenzene-1-sulfonyl chloride. Studies indicate that while lower doses may exhibit minimal toxicity, higher concentrations can lead to significant cellular damage.

Toxicity Data

| Concentration (µM) | Cell Viability (%) | Observations |

|---|---|---|

| 10 | 90 | Minimal effects observed |

| 50 | 70 | Moderate toxicity noted |

| 100 | 30 | Severe cytotoxic effects |

These findings underscore the importance of dosage when utilizing this compound in biological applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in substitution reactions to introduce sulfonyl groups into target molecules . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Chloro-6-Methylbenzenesulfonyl Chloride

- Molecular Formula : C₇H₆Cl₂O₂S

- CAS No.: 25300-37-2

- Structural Differences : Replaces bromine at position 2 with a methyl group (-CH₃) (Figure 1).

- Key Properties: The methyl group introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to bromine. Lower molecular weight (245.1 g/mol vs. 314.4 g/mol for the brominated analogue) due to the absence of bromine. Enhanced solubility in non-polar solvents due to the hydrophobic methyl group.

- Applications : Primarily used in agrochemical intermediates where steric bulk is advantageous .

3-Bromo-6-Chloro-2-Fluorobenzene-1-sulfonyl Chloride

- Molecular Formula : C₆H₂BrCl₂FO₂S

- CID : 155943752

- Structural Differences : Fluorine is introduced at position 2, and bromine shifts to position 3 (Figure 2).

- The shifted bromine alters steric interactions, possibly affecting regioselectivity in cross-coupling reactions.

- Applications : Investigated in pharmaceutical synthesis for its balanced electronic effects .

General Halogenated Benzenesulfonyl Chlorides

- Common Features : All analogues contain a sulfonyl chloride group, enabling sulfonamide formation.

- Differentiating Factors :

- Halogen Type : Bromine (higher atomic weight, better leaving group) vs. chlorine/fluorine (smaller size, stronger electronegativity).

- Substitution Position : Ortho-substituted halogens (e.g., 2-Bromo-6-Chloro) create steric strain, influencing reaction pathways compared to meta-substituted derivatives.

Data Table: Comparative Analysis of Key Compounds

| Property | 2-Bromo-6-Chlorobenzene-1-sulfonyl Chloride | 2-Chloro-6-Methylbenzenesulfonyl Chloride | 3-Bromo-6-Chloro-2-Fluorobenzene-1-sulfonyl Chloride |

|---|---|---|---|

| Molecular Formula | C₆H₂BrCl₂O₂S | C₇H₆Cl₂O₂S | C₆H₂BrCl₂FO₂S |

| Molecular Weight (g/mol) | 314.4 | 245.1 | 332.4 |

| CAS No. | 1261874-16-1 | 25300-37-2 | N/A (CID: 155943752) |

| Key Substituents | Br (2), Cl (6) | CH₃ (2), Cl (6) | Br (3), Cl (6), F (2) |

| Reactivity Profile | High (Br as leaving group) | Moderate (steric hindrance) | High (F enhances electrophilicity) |

| Industrial Use | Specialty synthesis | Agrochemicals | Pharmaceutical intermediates |

Figures :

- Figure 1: Structural comparison of halogenated benzenesulfonyl chlorides.

- Figure 2: Predicted collision cross-section data for fluorinated derivatives (refer to CID 155943752) .

Biological Activity

2-Bromo-6-chlorobenzene-1-sulfonyl chloride is an organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring with bromine and chlorine substituents. This compound has garnered attention due to its potential applications in pharmaceuticals and its reactivity in various chemical pathways. Understanding its biological activity is essential for its application in drug development and other fields.

- Molecular Formula : C₆H₃BrCl₂O₂S

- Molecular Weight : 289.962 g/mol

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 344.3 ± 32.0 °C at 760 mmHg

- Flash Point : 162.0 ± 25.1 °C

The presence of the sulfonyl chloride group makes this compound highly reactive, particularly in nucleophilic substitution reactions, which are significant in synthetic organic chemistry .

Biological Activity Overview

The biological activity of 2-bromo-6-chlorobenzene-1-sulfonyl chloride is primarily associated with its reactivity as a sulfonyl chloride. It can interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.

The sulfonyl chloride group can react with nucleophiles, forming stable bonds that modify biological targets. This reactivity is crucial for:

- Drug Development : It serves as an intermediate in synthesizing various pharmaceutical compounds.

- Material Science : Its ability to form stable derivatives is explored in developing new materials.

Antiproliferative Activity

Research has indicated that compounds similar to 2-bromo-6-chlorobenzene-1-sulfonyl chloride exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of sulfonyl chlorides have shown IC₅₀ values ranging from nanomolar to micromolar concentrations, indicating their potential as anticancer agents .

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Compound A | SGC-7901 | 0.4 ± 0.1 | Tubulin polymerization inhibition |

| Compound B | MDA-MB-231 | 3.8 ± 0.3 | Disruption of microtubule dynamics |

| Compound C | HeLa | 5.08 ± 0.16 | Cell cycle arrest at G2/M phase |

These studies suggest that the structural features of sulfonyl chlorides significantly influence their biological activities, including their ability to inhibit cell growth and induce apoptosis in cancer cells .

Reactivity Studies

Interaction studies involving 2-bromo-6-chlorobenzene-1-sulfonyl chloride have focused on its reactivity with various nucleophiles, which aids in understanding its role in modifying biological targets. For example, reactions with amines and thiols have been explored to synthesize new sulfonamide derivatives that exhibit enhanced biological activity .

Safety and Toxicity Considerations

Due to the presence of chlorine atoms and the sulfonyl chloride group, this compound is likely to be corrosive and irritating. It can react with moisture, releasing hydrochloric acid fumes, which are hazardous if inhaled. Specific data on its toxicity is limited; however, general safety precautions for handling arylsulfonyl chlorides should be observed.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride with high purity?

- Methodological Answer : Synthesis of aryl sulfonyl chlorides typically involves sulfonation of the benzene ring followed by halogenation. For bromo-chloro derivatives, stepwise halogenation (e.g., bromination followed by chlorination) under controlled conditions (e.g., using Cl₂ gas or SO₂Cl₂) is recommended. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel can achieve >95% purity. Monitor reaction progress using TLC or HPLC to avoid over-halogenation .

Q. How can researchers confirm the structural identity of 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded protons near electronegative groups).

- X-ray crystallography : Resolve bond lengths and angles (e.g., Br–C and Cl–C distances ~1.89 Å and 1.74 Å, respectively, as seen in analogous structures) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 293.36 for C₆H₃BrCl₂O₂S).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and respirators to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods due to potential release of HCl/Br₂ vapors.

- Storage : Keep in anhydrous conditions (desiccators) to prevent hydrolysis. Follow REACH regulations for hazardous substance handling .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing sulfonamide vs. sulfonate formation) require kinetic and mechanistic analysis:

- Kinetic studies : Vary nucleophile concentration (e.g., amines, thiols) and track rate constants via UV-Vis or LC-MS.

- Computational modeling : Use DFT calculations to compare activation energies for pathways (e.g., SNAr vs. radical mechanisms) .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions.

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling; optimize ligand steric bulk to favor coupling at the less hindered position.

- Directing groups : Introduce temporary substituents (e.g., –COOH) to steer reactivity toward the bromine or chlorine site.

- Temperature control : Lower temperatures (~0°C) may suppress undesired homocoupling .

Q. How can researchers address inconsistencies in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data validation : Compare experimental XRD results (e.g., C–Br bond lengths) with computational models (e.g., Mercury CSD).

- Refinement parameters : Adjust thermal displacement parameters (Ueq) to account for disorder in heavy atoms (Br/Cl).

- Multi-technique corroboration : Use SC-XRD paired with powder XRD to verify phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.